molecular formula C12H14O3S B12559656 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid CAS No. 153475-14-0

5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid

Cat. No.: B12559656
CAS No.: 153475-14-0
M. Wt: 238.30 g/mol
InChI Key: IZSHELPBGNGSHX-UHFFFAOYSA-N
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Description

5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid is an organic compound that belongs to the class of thiolane derivatives. Thiolane, also known as tetrahydrothiophene, is a sulfur-containing heterocycle. The presence of a hydroxy group and a carboxylic acid group in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a thiol and a carboxylic acid group. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The sulfur atom in the thiolane ring can also participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-5-phenylthiolane-3-carboxylic acid: Lacks the methyl group on the phenyl ring.

    5-Hydroxy-5-(4-chlorophenyl)thiolane-3-carboxylic acid: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    5-Hydroxy-5-(4-methoxyphenyl)thiolane-3-carboxylic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 5-Hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid imparts unique chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

153475-14-0

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

5-hydroxy-5-(4-methylphenyl)thiolane-3-carboxylic acid

InChI

InChI=1S/C12H14O3S/c1-8-2-4-10(5-3-8)12(15)6-9(7-16-12)11(13)14/h2-5,9,15H,6-7H2,1H3,(H,13,14)

InChI Key

IZSHELPBGNGSHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(CS2)C(=O)O)O

Origin of Product

United States

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